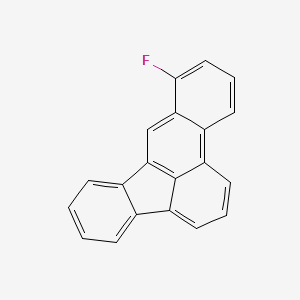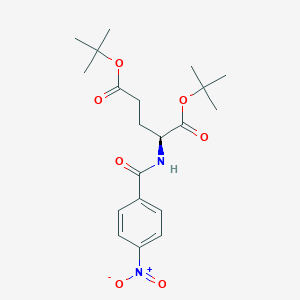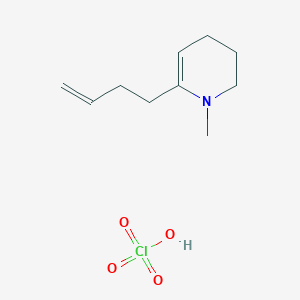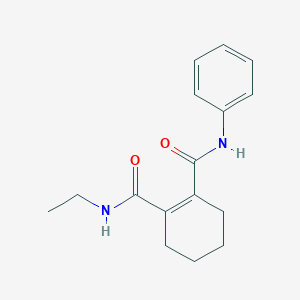
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It consists of a cyclohexene ring substituted with ethyl and phenyl groups, along with two carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of cyclohexene derivatives with ethyl and phenyl amines under specific conditions. One common method is the condensation reaction between cyclohexene-1,2-dicarboxylic acid anhydride and N-ethyl-N-phenylamine. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic or allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Methyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide
- N~1~-Ethyl-N~2~-benzylcyclohex-1-ene-1,2-dicarboxamide
- N~1~-Ethyl-N~2~-phenylcyclohexane-1,2-dicarboxamide
Uniqueness
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90184-55-7 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-N-ethyl-2-N-phenylcyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-15(19)13-10-6-7-11-14(13)16(20)18-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
FGUGSSYSALZZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(CCCC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


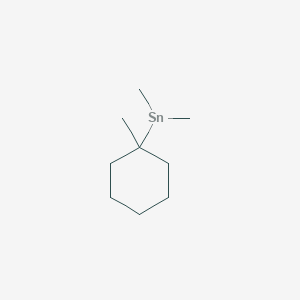

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
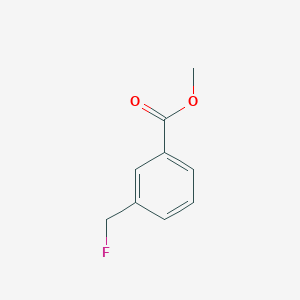
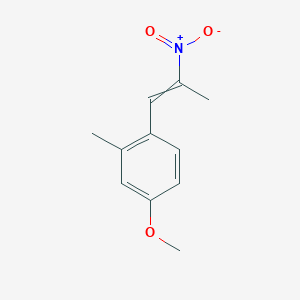
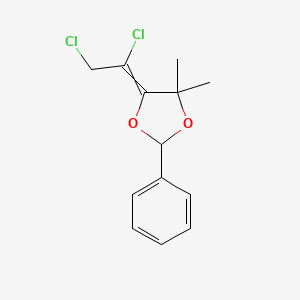
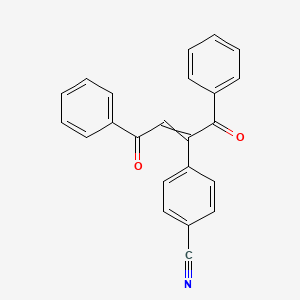
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

